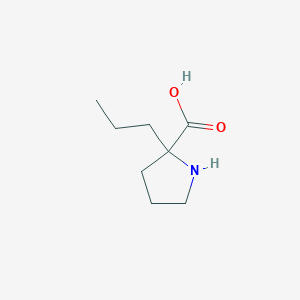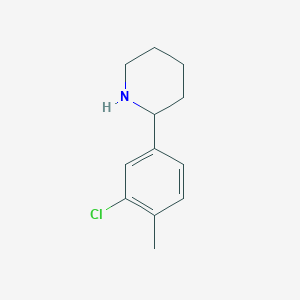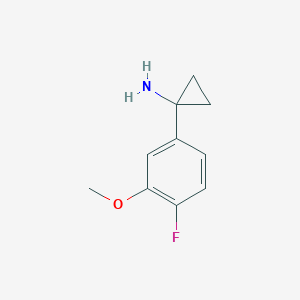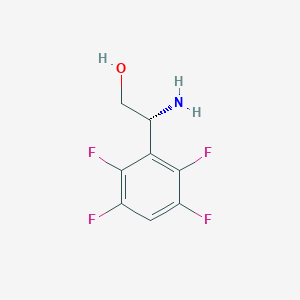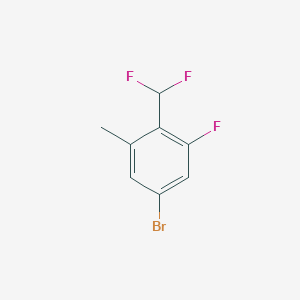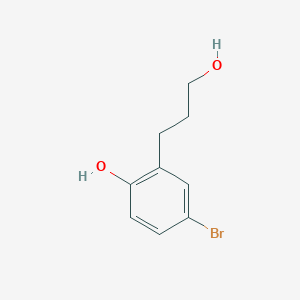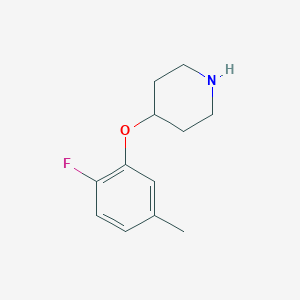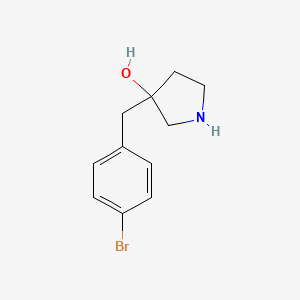
3-(4-Bromobenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-bromobenzyl group and a hydroxyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 4-bromobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 4-bromobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include pyrrolidine, 4-bromobenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate .
化学反応の分析
Types of Reactions: 3-(4-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(4-bromobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(4-bromobenzyl)pyrrolidine.
Substitution: Formation of 3-(4-aminobenzyl)pyrrolidin-3-ol or 3-(4-mercaptobenzyl)pyrrolidin-3-ol.
科学的研究の応用
3-(4-Bromobenzyl)pyrrolidin-3-ol has been explored for various scientific research applications:
作用機序
The mechanism of action of 3-(4-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the target of interest.
類似化合物との比較
- 3-(4-Chlorobenzyl)pyrrolidin-3-ol
- 3-(4-Fluorobenzyl)pyrrolidin-3-ol
- 3-(4-Methylbenzyl)pyrrolidin-3-ol
Comparison: Compared to its analogs, 3-(4-Bromobenzyl)pyrrolidin-3-ol exhibits unique properties due to the presence of the bromine atom. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, and methyl groups, which can influence the compound’s reactivity and binding affinity to molecular targets . This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
3-[(4-bromophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
InChIキー |
UILLFWDXFLAGIU-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


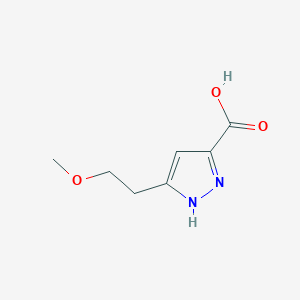
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
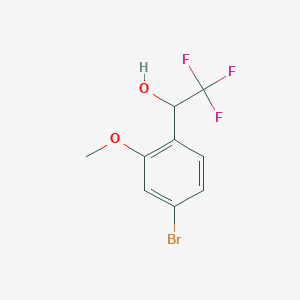


![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
